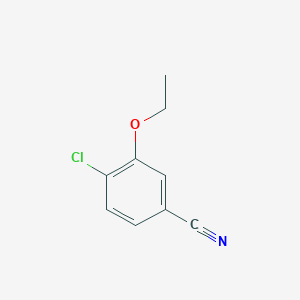

4-Chloro-3-ethoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

933585-28-5 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

4-chloro-3-ethoxybenzonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3 |

InChI Key |

QHLPDFBWMVECAN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C#N)Cl |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Chloro 3 Ethoxybenzonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity allows the nitrile to be converted into several other important functional groups, including carboxylic acids, amides, and amines.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to yield a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. The resulting imidic acid tautomerizes to the more stable amide. Continued heating in the presence of acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide under the basic conditions yields a carboxylate salt and ammonia. Acidification of the carboxylate salt in a separate workup step is required to obtain the free carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.

Table 1: Representative Conditions for Hydrolysis and Amidation of Aryl Nitriles This table presents generalized conditions for the hydrolysis of aryl nitriles, applicable to 4-Chloro-3-ethoxybenzonitrile, leading to the formation of the corresponding amide or carboxylic acid.

| Product | Reagents and Conditions | Reaction Type |

| 4-Chloro-3-ethoxybenzamide | H₂SO₄ (conc.), 80-100°C | Partial Hydrolysis |

| 4-Chloro-3-ethoxybenzoic acid | 1. NaOH (aq.), reflux2. HCl (aq.) | Full Hydrolysis (Basic) |

| 4-Chloro-3-ethoxybenzoic acid | H₂SO₄ (aq.), reflux | Full Hydrolysis (Acidic) |

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic importance for the introduction of a basic nitrogenous center. The most common reagents for this conversion are lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with a powerful hydride donor like LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. masterorganicchemistry.comncert.nic.injove.com The reaction proceeds via an intermediate imine-metal complex, which is further reduced to a diamino-metal complex. jove.com Subsequent aqueous workup protonates the complex to liberate the primary amine, (4-chloro-3-ethoxyphenyl)methanamine. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous ethereal solvents. ucalgary.ca

Alternatively, catalytic hydrogenation offers a milder method for nitrile reduction. nih.govacs.orgresearchgate.net This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). acs.orgresearchgate.net The reaction proceeds on the surface of the catalyst, where the nitrile and hydrogen are adsorbed and react to form the primary amine. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and selectivity of the reduction, sometimes leading to the formation of secondary amine byproducts.

Table 2: Common Methods for the Reduction of Benzonitriles to Benzylamines This table outlines typical conditions for the reduction of benzonitriles to the corresponding primary amines, which are applicable to this compound.

| Product | Reagents and Conditions | Method |

| (4-Chloro-3-ethoxyphenyl)methanamine | 1. LiAlH₄, THF or Et₂O, reflux2. H₂O/H₃O⁺ workup | Hydride Reduction ucalgary.ca |

| (4-Chloro-3-ethoxyphenyl)methanamine | H₂ (g, high pressure), Pd/C or Raney Ni, EtOH or MeOH, heat | Catalytic Hydrogenation ncert.nic.in |

Cycloaddition Reactions

The nitrile group, with its carbon-nitrogen triple bond, can participate as a 2π component in cycloaddition reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. wikipedia.orglibretexts.orglibretexts.orgsigmaaldrich.commasterorganicchemistry.com In this context, the nitrile acts as the dienophile, reacting with a conjugated 4π diene to form a six-membered heterocyclic ring. organic-chemistry.org

For a nitrile to be an effective dienophile, the reaction is generally facilitated by electron-withdrawing groups on the nitrile-containing molecule and electron-donating groups on the diene. youtube.com The cyano group itself is electron-withdrawing, which enhances the dienophilic character of the C≡N bond. The reaction of this compound with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a dihydropyridine derivative after tautomerization of the initial cycloadduct. These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. While the participation of aryl nitrile oxides in [3+2] cycloadditions is well-documented, the direct use of aryl nitriles as dienophiles in [4+2] cycloadditions is less common but represents a potential pathway for derivatization. beilstein-journals.org

Table 3: Representative [4+2] Cycloaddition of an Aryl Nitrile This table illustrates a potential Diels-Alder reaction involving an aryl nitrile as the dienophile. This type of reaction is theoretically applicable to this compound.

| Reactant 1 | Reactant 2 | Product (after tautomerization) | Reaction Type |

| This compound | 2,3-Dimethyl-1,3-butadiene | 6-Chloro-7-ethoxy-2,3-dimethylpyridine | Hetero-Diels-Alder wikipedia.org |

Reactions at the Halogen (Chlorine) Center

The chlorine atom on the aromatic ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, replacing the chlorine atom with a variety of other functional groups or molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Aminations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction couples an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often providing the best results for challenging substrates like aryl chlorides. tcichemicals.com

Table 4: Representative Buchwald-Hartwig Amination of an Aryl Chloride This table provides a representative example of a palladium-catalyzed amination reaction, illustrating the conditions under which this compound could be coupled with an amine.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-Cyano-2-ethoxydiphenylamine |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals, particularly copper, are widely used to catalyze transformations at an aryl chloride center. The Ullmann condensation (or Ullmann-type reaction) is a classic copper-catalyzed method for forming C-N, C-O, and C-S bonds. organic-chemistry.org

The amination variant of the Ullmann reaction involves the coupling of an aryl halide with an amine, often at elevated temperatures. nih.gov Traditional Ullmann conditions required stoichiometric amounts of copper powder, but modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base. scispace.comnih.gov These reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated nucleophilic aromatic substitution mechanism. This methodology provides a valuable, often lower-cost alternative to palladium-catalyzed processes for the synthesis of N-aryl derivatives from this compound.

Table 5: Representative Copper-Catalyzed Ullmann-Type Amination This table shows a typical setup for a copper-catalyzed amination of an aryl chloride, a reaction applicable to this compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Morpholine | CuI / L-Proline | K₂CO₃ | DMSO | 4-(4-Cyano-2-ethoxyphenyl)morpholine |

Aromatic Ring Functionalization and Substitution Chemistry

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing and activating or deactivating effects of the existing substituents.

Ethoxy group (-OC₂H₅): This is an activating group due to its ability to donate electron density to the ring through resonance (+M effect). It directs incoming electrophiles to the ortho and para positions.

Chloro group (-Cl): Halogens are deactivating due to their electron-withdrawing inductive effect (-I), but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). ck12.orglibretexts.orgvedantu.comdoubtnut.com

Nitrile group (-CN): This is a strongly deactivating group due to both inductive and resonance electron withdrawal (-I and -M effects), and it directs incoming electrophiles to the meta position.

In this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group is the dominant influence on the regioselectivity of electrophilic aromatic substitution. chemistrysteps.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Based on the directing effects of the substituents in this compound, the ethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. However, position 4 is already substituted with a chloro group. The chloro group at position 4 directs to positions 2 and 6. The nitrile group at position 1 directs to position 5. The strongly activating ethoxy group will direct the substitution to the available ortho and para positions, which are C-2 and C-6. Therefore, the nitration of this compound is expected to yield a mixture of 4-chloro-3-ethoxy-2-nitrobenzonitrile and 4-chloro-3-ethoxy-6-nitrobenzonitrile.

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) onto the aromatic ring typically requires a Lewis acid catalyst. The directing effects are the same as in nitration, with the ethoxy group being the dominant directing group. Halogenation would also be expected to occur primarily at the C-2 and C-6 positions, yielding 2-halo- and 6-halo- derivatives.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Chloro-3-ethoxy-2-nitrobenzonitrile and 4-Chloro-3-ethoxy-6-nitrobenzonitrile |

This table outlines the predicted major products based on the directing effects of the existing substituents.

Friedel-Crafts acylation and alkylation are important electrophilic aromatic substitution reactions for forming carbon-carbon bonds. wikipedia.orglibretexts.orgbyjus.com However, these reactions are generally unsuccessful on aromatic rings that are strongly deactivated by electron-withdrawing groups. libretexts.org

The aromatic ring of this compound is substituted with two deactivating groups, the chloro group and, more significantly, the strongly deactivating nitrile group. The presence of the nitrile group makes the ring electron-poor and thus not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. For instance, it is known that cyanobenzene does not undergo Friedel-Crafts alkylation. chemicalforums.com While the ethoxy group is activating, its effect is generally insufficient to overcome the strong deactivation by the nitrile and chloro substituents. Consequently, this compound is not expected to undergo Friedel-Crafts acylation or alkylation under standard conditions.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Ethoxybenzonitrile

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule. The analysis of related compounds, such as 4-chlorobenzonitrile (B146240) and 4-chloro-2-methylbenzonitrile, provides a basis for the assignment of vibrational frequencies. ijtsrd.com

Experimental Vibrational Frequencies and Assignments

The FT-IR and Raman spectra of benzonitrile (B105546) derivatives are characterized by several key vibrational modes. The nitrile (C≡N) stretching frequency is a prominent feature, typically appearing in the 2220-2240 cm⁻¹ region. For 4-chloro-2-methylbenzonitrile, the C≡N stretch shows a contribution of 88% from the stretching force constant, with some mixing from the C-CN stretching mode. ijtsrd.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers. The presence of the ethoxy group introduces vibrations associated with C-O stretching and CH₂/CH₃ bending and stretching modes.

Below is a table of expected vibrational frequencies for 4-Chloro-3-ethoxybenzonitrile based on the analysis of analogous compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (ethoxy) | 2980 - 2850 | 2980 - 2850 |

| C≡N Stretch | ~2230 | ~2230 |

| C=C Aromatic Ring Stretch | 1600 - 1450 | 1600 - 1450 |

| CH₂/CH₃ Bending (ethoxy) | 1470 - 1370 | 1470 - 1370 |

| Aromatic C-O Stretch | ~1250 | ~1250 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Anharmonic Vibrational Frequency Investigations

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict vibrational frequencies. While harmonic frequency calculations are standard, they often deviate from experimental values. Anharmonic calculations provide a more accurate prediction by accounting for the non-parabolic nature of the potential energy surface. nih.gov For the related molecule 4-chloro-3-nitrobenzonitrile (B1361363), theoretical vibrational frequencies have been calculated using ab initio Hartree Fock (HF) and DFT (B3LYP, M06-2X) methods, showing good agreement with experimental data after scaling. nih.gov Such studies reveal the effects of electron-withdrawing and donating groups on the vibrational modes of the benzonitrile core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethoxy group protons. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The aromatic carbons will appear between 110 and 160 ppm, with their specific shifts influenced by the chloro and ethoxy substituents. The carbons of the ethoxy group will be observed in the upfield region, with the O-CH₂ carbon around 60-70 ppm and the CH₃ carbon around 15 ppm.

Based on data for similar compounds, the following table outlines the predicted NMR chemical shifts. rsc.orgchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Aromatic H | 7.2 - 7.6 | Multiplet | - |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |

| ¹³C NMR | |||

| C≡N | ~118 | - | - |

| Aromatic C-Cl | ~138 | - | - |

| Aromatic C-O | ~155 | - | - |

| Other Aromatic C | 115 - 135 | - | - |

| Aromatic C-CN | ~110 | - | - |

| -OC H₂CH₃ | ~65 | - | - |

| -OCH₂C H₃ | ~15 | - | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions. youtube.comyoutube.com The benzonitrile chromophore, with its conjugated system of the benzene ring and the nitrile group, is responsible for these absorptions. The presence of the chloro and ethoxy groups as auxochromes modifies the absorption maxima (λmax) and their intensities. The ethoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted benzonitrile. The lone pairs on the oxygen and chlorine atoms can also participate in n → π* transitions. youtube.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. uni-saarland.de For this compound (C₉H₈ClNO), the molecular ion peak (M⁺) would be observed. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak with about one-third the intensity of the M⁺ peak. miamioh.edu

Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond.

Loss of an ethyl radical: Fragmentation within the ethoxy group to lose ·CH₂CH₃.

Loss of ethylene: A rearrangement reaction leading to the elimination of C₂H₄.

Loss of chlorine: Cleavage of the C-Cl bond.

Loss of HCN: Elimination of hydrogen cyanide from the nitrile group.

The analysis of these fragments helps to confirm the molecular structure. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Ethoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic structure and properties. For 4-chloro-3-ethoxybenzonitrile, these methods can elucidate its stability, reactivity, and spectroscopic characteristics. The two main pillars of these calculations are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. scispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the ground-state energy and other properties of a molecule. scispace.com

For this compound, DFT calculations would involve selecting an appropriate functional, which approximates the exchange-correlation energy—the most challenging component of the calculation. Common functionals include hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such calculations can predict various properties, including optimized geometry, vibrational frequencies, and electronic characteristics like orbital energies. derpharmachemica.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant.

While computationally more demanding than DFT for similar accuracy, ab initio methods provide a systematic way to improve upon calculations. The HF method is a starting point, and more advanced (post-HF) methods can be employed for higher accuracy. For a molecule like this compound, HF calculations would provide initial insights into its electronic structure and geometry.

Both DFT and ab initio calculations require the selection of a basis set. A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational expense of the calculation.

Commonly used basis sets are of the Pople type (e.g., 6-31G(d,p)) or Dunning's correlation-consistent type. For a molecule containing chlorine like this compound, it is crucial to select a basis set that can adequately describe the electronic structure of a halogen atom. The addition of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately model the electron distribution, especially for describing non-covalent interactions and the properties of lone pairs. The choice of basis set is a critical step that must be optimized to achieve reliable results without incurring excessive computational time. scispace.com

Molecular Geometry Optimization and Conformational Analysis

A primary application of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The presence of the ethoxy group (-OCH₂CH₃) introduces conformational flexibility around the C-O single bonds. A conformational analysis would be performed to identify the most stable conformer(s). This is typically done by systematically rotating the relevant dihedral angles and calculating the energy at each step to map out the potential energy surface. The geometry is then fully optimized starting from the lowest-energy conformer to find the global minimum structure. The results of such a calculation would be presented in a format similar to the illustrative table below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: Specific calculated values are not available from the performed search and are for illustrative purposes only.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | Data not available |

| Bond Length | C≡N | Data not available |

| Bond Length | C-O (Aromatic-Ethoxy) | Data not available |

| Bond Angle | Cl-C-C | Data not available |

| Bond Angle | C-C-C (Benzene Ring) | Data not available |

| Dihedral Angle | C-C-O-C | Data not available |

Electronic Structure Investigations

Beyond molecular geometry, computational methods provide deep insights into the electronic properties of a molecule, which are key to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: Specific calculated values are not available from the performed search and are for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Data not available |

| LUMO (Lowest Unoccupied Molecular Orbital) | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The electronegative nitrogen atom of the nitrile group (C≡N) and the oxygen atom of the ethoxy group (-OCH2CH3) would create regions of high electron density, depicted as red or yellow. These areas represent the most negative potential and are susceptible to electrophilic attack.

Conversely, the hydrogen atoms of the ethoxy group and the aromatic ring would exhibit a positive electrostatic potential, shown as blue or green, making them potential sites for nucleophilic attack. The chlorine atom, being electronegative, will also contribute to the negative potential region, while the carbon atom attached to it will have a more positive character. The MEP map thus provides a comprehensive visual representation of the molecule's charge landscape and its reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized picture of the electron density in a molecule, offering insights into charge transfer, hyperconjugation, and bond strengths.

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the benzene (B151609) ring. This delocalization, or hyperconjugation, contributes to the stability of the molecule. The analysis would also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Key interactions would include the donation of electron density from the lone pair of the oxygen atom (n(O)) to the antibonding π* orbitals of the aromatic ring, and from the lone pair of the chlorine atom (n(Cl)) to the same acceptors. These interactions are crucial in understanding the electronic effects of the substituents on the aromatic ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.

Charge Distribution and Reactivity Indices

The distribution of charges within a molecule is fundamental to its reactivity. Computational methods can be used to calculate the partial charges on each atom, providing a quantitative measure of the molecule's polarity. In this compound, the electronegative nitrogen, oxygen, and chlorine atoms would bear partial negative charges, while the carbon atoms and hydrogen atoms would have partial positive charges.

Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in predicting chemical behavior. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing chloro and nitrile groups would influence the energies of these frontier orbitals.

Prediction and Analysis of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds.

For this compound, characteristic vibrational frequencies would include the C≡N stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration would appear at a lower frequency, generally between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the ethoxy group would be found in the 1000-1300 cm⁻¹ region. The table below presents a representative set of predicted vibrational frequencies and their assignments.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C≡N Stretch | 2240 |

| Aromatic C=C Stretch | 1600-1450 |

| CH₂ Scissoring | 1470 |

| CH₃ Bending | 1450, 1380 |

| C-O Stretch | 1250 |

| C-Cl Stretch | 750 |

Theoretical Electronic Spectra

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring. The primary electronic transitions would likely be π → π* transitions within the aromatic system. The presence of the ethoxy, chloro, and nitrile substituents would cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene, a phenomenon known as a solvatochromic shift. The ethoxy group, being an auxochrome, would likely cause a red shift (to longer wavelengths), while the chloro and nitrile groups would also influence the position and intensity of the absorption bands.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecules with large hyperpolarizability values are potential candidates for NLO applications. The NLO properties of this compound would be influenced by the presence of both electron-donating (ethoxy) and electron-withdrawing (nitrile) groups on the aromatic ring. This "push-pull" electronic structure can enhance the molecular hyperpolarizability. Theoretical calculations would involve computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. A high β value would suggest that this compound has potential as an NLO material.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. taylorandfrancis.commpg.de This method is instrumental in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. taylorandfrancis.commdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. mpg.de

Interaction modeling, a subsequent step to molecular docking, provides a detailed analysis of the non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the stability of the ligand-protein complex. nih.gov Understanding these specific interactions can guide the rational design of more potent and selective inhibitors or modulators of the target protein.

A comprehensive search of the scientific literature was conducted to identify molecular docking and interaction modeling studies specifically involving this compound. However, no dedicated studies detailing the molecular docking of this compound with specific biological targets were found. Consequently, there are no available research findings on its binding affinities, preferred binding poses, or the key amino acid residues involved in its interaction with any particular protein.

Due to the absence of specific research data, no data tables concerning binding energies or molecular interactions for this compound can be presented. Future computational studies would be necessary to elucidate the potential biological targets and the molecular basis of the interaction of this compound. Such studies would provide valuable insights into its potential pharmacological applications.

Applications of 4 Chloro 3 Ethoxybenzonitrile in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

4-Chloro-3-ethoxybenzonitrile is a valuable intermediate in organic synthesis due to the presence of three distinct functional groups—chloro, ethoxy, and nitrile—on the aromatic ring. Each of these groups can be selectively targeted to build more complex molecular frameworks. The nitrile group (-CN) is particularly versatile and can undergo a variety of transformations. For instance, it can be hydrolyzed to form a carboxylic acid or an amide, reduced to a primary amine, or reacted with Grignard reagents to yield ketones. These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton.

The chlorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution, enabling its replacement with various nucleophiles such as amines, thiols, or alkoxides. This reactivity is crucial for assembling a diverse range of derivatives. Furthermore, the chloro-substituted aromatic ring makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These powerful reactions facilitate the formation of new carbon-carbon bonds, allowing for the construction of intricate molecular architectures by linking the benzonitrile (B105546) derivative with other organic fragments like boronic acids, alkenes, or alkynes.

Precursor for Advanced Materials and Polymers

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced materials and polymers with tailored properties.

Monomer in Polymer Synthesis

While specific large-scale polymerization of this compound is a specialized area of research, its bifunctional nature, arising from the reactive nitrile and chloro groups, suggests its potential as a monomer in the synthesis of various polymers. The nitrile group can participate in polymerization reactions, for example, through trimerization to form triazine rings, leading to the formation of highly cross-linked and thermally stable polymers. Additionally, the chloro and nitrile functionalities can be modified to introduce polymerizable groups, such as vinyl or acetylene moieties, which can then undergo polymerization to form linear or cross-linked polymers with specific functionalities.

Applications in Photovoltaics and Electronic Materials

Organic materials are increasingly being investigated for their use in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. Benzonitrile derivatives are of interest in this field due to the electron-withdrawing nature of the nitrile group, which can influence the electronic properties of the resulting materials.

The combination of the electron-withdrawing nitrile group and the electron-donating ethoxy group in this compound can create a molecule with a significant dipole moment and specific electronic characteristics. By incorporating this molecule into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the design of materials for organic electronics. nih.gov Although direct applications of this compound in this area are not yet widely reported, its structural motifs are found in more complex molecules designed for such purposes.

Development of Dyes and Pigments

Azo dyes, which contain the -N=N- functional group, represent a large and important class of synthetic colorants. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound. nih.gov

While this compound itself is not a dye, it can be chemically modified to serve as a precursor in dye synthesis. For instance, the nitrile group can be reduced to an amino group, yielding 4-chloro-3-ethoxybenzylamine. This resulting primary aromatic amine can then undergo diazotization and coupling with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes with different colors. The presence of the chloro and ethoxy substituents on the aromatic ring can influence the color, fastness, and other properties of the resulting dyes.

Similarly, in the preparation of pigments, which are insoluble colorants, derivatives of this compound can be utilized. The synthesis of organic pigments often involves multi-step reactions to create large, complex, and highly stable molecules. The reactivity of the functional groups in this compound allows for its incorporation into such structures.

Catalysis and Ligand Design

In the field of catalysis, the design of ligands that can coordinate to a metal center and modulate its catalytic activity is of paramount importance. Benzonitrile-containing molecules have been explored as ligands in cross-coupling reactions. The nitrile group can act as an electron-accepting moiety, which can influence the electronic properties of the metal catalyst and thereby affect the course of the catalytic reaction.

For example, a study on Ni-catalyzed cross-coupling reactions involving tertiary nucleophiles reported the design of a benzonitrile-containing ligand. weebly.com The research demonstrated that the benzonitrile moiety acts as an electron-acceptor, which promotes the desired reductive elimination step over competing side reactions like β-hydride elimination. weebly.com This helps to stabilize the low-valent nickel catalyst. Although this study did not use this compound directly, it highlights the potential of the benzonitrile scaffold in ligand design. The electronic properties of the benzonitrile ligand can be further tuned by the substituents on the aromatic ring. The presence of the electron-donating ethoxy group and the electron-withdrawing chloro group in this compound could provide a specific electronic balance that might be beneficial for certain catalytic applications.

Agrochemical Research and Development

Many modern agrochemicals, including herbicides, fungicides, and insecticides, are complex organic molecules that are synthesized through multi-step processes involving various chemical intermediates. Substituted benzonitriles are known to be important building blocks in the synthesis of some agrochemicals.

The functional groups present in this compound make it a potential starting material for the synthesis of new agrochemical candidates. For example, the nitrile group is a common feature in some classes of herbicides. Furthermore, the chloro and ethoxy groups can be important for the biological activity and selectivity of the final product. The specific substitution pattern of this compound could lead to the development of novel agrochemicals with improved efficacy or a more favorable environmental profile. Research in this area would involve the synthesis of a library of compounds derived from this compound and their subsequent screening for biological activity.

Investigations into the Biological Activity Profile of 4 Chloro 3 Ethoxybenzonitrile and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Research into benzonitrile (B105546) and related heterocyclic derivatives has revealed promising antibacterial and antifungal properties, highlighting their potential as leads for novel drug development.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, MRSA)

Derivatives of benzonitrile and structurally related compounds have demonstrated significant efficacy against challenging bacterial pathogens, particularly Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA).

One study identified a class of small molecules that are highly effective against Gram-positive bacteria, including MRSA. These compounds were found to be fast-acting, eradicating exponentially growing MRSA within 30 minutes of exposure, and were also capable of killing persistent MRSA cells that are tolerant to many conventional antibiotics. nih.gov Another investigation into difluorobenzamide derivatives revealed potent activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. mdpi.com Specifically, certain benzonitrile derivatives, such as (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Further research on N-benzenesulfonyl derivatives also showed bactericidal effects against S. aureus and MRSA. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Difluorobenzamide Derivatives | MSSA (ATCC25923) | 1 - 8 | mdpi.com |

| Difluorobenzamide Derivatives | MRSA (ATCC 43300) | 4 - 8 | mdpi.com |

| Benzothiazole-Isatin Derivative (41c) | E. coli | 3.1 | nih.gov |

| Benzothiazole-Isatin Derivative (41c) | P. aeruginosa | 6.2 | nih.gov |

| Amino-benzothiazole Schiff base (46a/46b) | E. coli | 15.62 | nih.gov |

| Amino-benzothiazole Schiff base (46a/46b) | P. aeruginosa | 15.62 | nih.gov |

Antifungal Efficacy Against Fungal Strains

In addition to antibacterial effects, various benzonitrile derivatives have been evaluated for their antifungal properties. Studies have shown that these compounds can be effective against a range of fungal species, including those pathogenic to humans and plants.

For instance, a study on the antifungal activity of newly synthesized benzonitrile compounds found that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited the most potent in vitro antifungal activity, with a MIC of 6.25 μg/mL against Botrytis fabae. nih.gov Another study focusing on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties found that while in vitro activity was modest, some compounds showed excellent efficacy in vivo. nih.gov Compound 9b from this series showed 79% efficacy against Colletotrichum lagenarium, while compound 16d demonstrated 90% efficacy against the same strain, superior to the commercial fungicide carbendazim (B180503) (85%). nih.gov Other research has explored the antifungal potential of 1,3-benzo[d]thiazole analogs, with some derivatives showing significant activity against tested Candida and dermatophyte species. indexcopernicus.com

| Compound/Derivative Class | Fungal Strain | Activity/Efficacy | Reference |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | MIC: 6.25 µg/mL | nih.gov |

| Benzamidine-Triazole Derivative (9b) | Colletotrichum lagenarium | 79% efficacy (in vivo) | nih.gov |

| Benzamidine-Triazole Derivative (16d) | Colletotrichum lagenarium | 90% efficacy (in vivo) | nih.gov |

| 2-Octanoylbenzohydroquinone (4) | Candida krusei | MIC: 2 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone (4) | Rhizopus oryzae | MIC: 4 µg/mL | mdpi.com |

Mechanisms of Action (e.g., Inhibition of DNA gyrase, topoisomerase IV, fatty acid/lipid synthesis)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. Research into benzonitrile-related structures has pointed to several cellular targets. One proposed mechanism involves the disruption of the bacterial cell envelope, leading to rapid cell death. nih.gov Another line of investigation suggests that acrylonitrile (B1666552) derivatives may irreversibly bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. researchgate.net

A key target for many antibacterial agents is the cell division protein FtsZ. mdpi.com Certain difluorobenzamide derivatives have been shown to inhibit cell division by targeting S. aureus FtsZ, leading to an increased rate of its polymerization and stabilizing the resulting polymers. mdpi.com This targeted disruption of a fundamental cellular process highlights a specific and potent mechanism of action. Other mechanisms identified for related heterocyclic compounds include the inhibition of crucial enzymes like peptide deformylase and dihydrofolate reductase, which are involved in protein synthesis and folic acid metabolism, respectively. nih.gov

Cellular Activity Studies

Beyond antimicrobial applications, the cytotoxic potential of benzonitrile derivatives against cancer cells has been an active area of research. These studies aim to identify compounds that can selectively kill cancer cells while minimizing harm to normal, healthy cells.

In Vitro Cytotoxicity on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of benzonitrile and related derivatives on various human cancer cell lines. In one study, new coumarin-based benzopyranone derivatives were tested against human lung carcinoma (A549) cells, showing significant anticancer activity. nih.govresearchgate.net A benzimidazole (B57391) derivative was found to have potent cytotoxic effects against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (DLD-1) cancer cell lines. For instance, the IC₅₀ values against A549 and HepG2 cells were 15.80 µM and 15.58 µM, respectively. Similarly, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester were synthesized and found to induce cytotoxicity in A549, HepG2, and HCT-116 cancer cells by targeting the epidermal growth factor receptor (EGFR). nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ / LD₅₀ in µM) | Reference |

|---|---|---|---|

| Benzopyranone Derivative (5) | A549 (Lung) | LD₅₀: 7.08 | nih.govresearchgate.net |

| Benzopyranone Derivative (6) | A549 (Lung) | LD₅₀: 5.0 | nih.govresearchgate.net |

| Benzopyranone Derivative (8) | A549 (Lung) | LD₅₀: 8.33 | nih.govresearchgate.net |

| Benzopyranone Derivative (9) | A549 (Lung) | LD₅₀: 5.83 | nih.govresearchgate.net |

| Benzimidazole Derivative (se-182) | A549 (Lung) | IC₅₀: 15.80 | |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | IC₅₀: 15.58 |

Selective Toxicity Profile on Normal Cells versus Cancer Cells

A critical attribute for any potential anticancer agent is selective toxicity—the ability to kill cancer cells while sparing normal cells. oncotarget.com The search for compounds with a high selectivity index is a primary goal in cancer research to increase the therapeutic window and reduce side effects. oncotarget.commdpi.com

Research on coumarin-based benzopyranone derivatives has provided compelling evidence of such selectivity. nih.govresearchgate.net These compounds were tested on both human lung carcinoma cells (A549) and normal human lung cells (LL47). One derivative, compound 6 , was found to be highly selective; its 50% lethal dose (LD₅₀) was 5.0 µM in the A549 cancer cells, but significantly higher at 20.4 µM in the normal LL47 cells. nih.govresearchgate.net This indicates a preferential cytotoxic effect against the cancerous cells. The concept of exploiting biochemical differences, such as the hyperpolarized mitochondrial membrane potential in tumor cells, is a key strategy for designing selectively targeted drugs. researchgate.net

| Compound | LD₅₀ on A549 Cancer Cells (µM) | LD₅₀ on LL47 Normal Cells (µM) | Selectivity Ratio (Normal/Cancer) | Reference |

|---|---|---|---|---|

| Compound 5 | 7.08 | 16.7 | 2.4 | nih.govresearchgate.net |

| Compound 6 | 5.0 | 20.4 | 4.1 | nih.govresearchgate.net |

| Compound 7 | 34.2 | 34.6 | 1.0 | nih.govresearchgate.net |

| Compound 8 | 8.33 | 15.4 | 1.8 | nih.govresearchgate.net |

| Compound 9 | 5.83 | 8.75 | 1.5 | nih.govresearchgate.net |

Antioxidant Activity Evaluation (e.g., DPPH scavenging)

Direct evaluation of the antioxidant activity of 4-Chloro-3-ethoxybenzonitrile using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is not extensively documented in the reviewed literature. However, the antioxidant potential of a compound is heavily influenced by its substitution pattern, and studies on related phenolic and benzonitrile derivatives offer significant insights.

The fundamental characteristic of a phenolic antioxidant is its ability to donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. derpharmachemica.com The presence of electron-donating groups on the aromatic ring generally enhances this activity. In the case of this compound, the ethoxy group at the meta position relative to the nitrile is an electron-donating group, which could potentially contribute to antioxidant effects. Conversely, the chloro group at the para position is electron-withdrawing, which might modulate this activity.

Research on other substituted aromatic compounds supports this understanding. For instance, studies on substituted benzilic acids have shown that the presence of both electron-withdrawing (like chloro) and electron-donating (like methoxy) groups can lead to potent antioxidant activity. innovareacademics.in Similarly, research into Schiff base ligands has demonstrated that chloro-substituted compounds can exhibit higher antioxidant activity compared to their non-halogenated counterparts, an effect attributed to the resonance effect of chlorine's lone pair electrons. nih.gov Studies on coumarin-substituted benzothiazoles have also identified derivatives with significant DPPH radical scavenging activity. derpharmachemica.com

The following table summarizes the antioxidant activity of various substituted aromatic compounds, providing a comparative context for the potential activity of this compound derivatives.

Table 1: DPPH Radical Scavenging Activity of Selected Aromatic Compounds

| Compound Class | Specific Compound Example | IC50 Value (µM) | Reference |

|---|---|---|---|

| Schiff Base Ligand | (E)-4-chloro-2-(((4-fluorophenyl)imino)methyl)phenol | 4.36 | nih.gov |

| Schiff Base Ligand | (E)-2-(((4-fluorophenyl)imino)methyl)phenol | 5.38 | nih.gov |

| Schiff Base Ligand | (E)-4-chloro-2-(((3-fluorophenyl)imino)methyl)phenol | 4.78 | nih.gov |

| Schiff Base Ligand | (E)-2-(((3-fluorophenyl)imino)methyl)phenol | 6.18 | nih.gov |

Enzyme and Receptor Interaction Studies

The interaction of small molecules with enzymes and cellular receptors is a cornerstone of pharmacology. While direct studies on this compound are scarce, research on analogous structures provides a predictive framework for its potential interactions.

Enzyme Inhibition Assays

The specific inhibitory activity of this compound on various enzymes has not been widely reported. However, the broader class of substituted benzonitriles and related chloro-methoxy aromatic compounds has been investigated for inhibitory effects against several key enzymes.

One relevant study focused on 4-(3-chloro-4-methoxybenzyl)aminophthalazines as potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov The substitution pattern of a chloro group adjacent to a methoxy (B1213986) group is analogous to the 4-chloro-3-ethoxy pattern of the subject compound. In this study, derivatives bearing this substitution pattern exhibited nanomolar inhibitory concentrations. For example, [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile showed an IC50 of 0.56 nM against PDE5. nih.gov

Furthermore, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These studies highlight that the 3-chloro-4-amino substitution pattern is a viable scaffold for developing potent enzyme inhibitors. Research on various benzoic acid derivatives has also demonstrated inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Compounds

| Enzyme | Inhibitor Compound | IC50 Value | Reference |

|---|---|---|---|

| Phosphodiesterase 5 (PDE5) | [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile | 0.56 nM | nih.gov |

| EGFR Tyrosine Kinase | Compound N5a (a 4-amino-3-chloro benzoate ester derivative) | Not specified, but noted as a "promising cytotoxic compound" | nih.gov |

Receptor Binding and Modulation Studies

Direct receptor binding assays for this compound are not readily found in the literature. However, structure-affinity relationship studies on related compounds offer valuable insights. For instance, research on a series of piperazine (B1678402) derivatives explored how substitutions on an aromatic ring influence binding at dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors. nih.gov

In that study, replacing an electron-withdrawing chloro group with an electron-donating methyl group led to a 4- to 10-fold decrease in binding affinity at the dopamine receptor subtypes evaluated. nih.gov This suggests that an electron-withdrawing group, such as the chloro atom in this compound, could be a favorable feature for interaction with certain receptor types. The study also demonstrated that the position and bulkiness of substituents dramatically impact binding affinity across a range of receptors, including D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. nih.gov

Additionally, structure-activity relationship studies of quinoxaline-2,3-diones identified potent antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, indicating another potential area of interaction for substituted aromatic compounds. sigmaaldrich.com

Table 3: Receptor Binding Affinity of Structurally Related Compounds

| Receptor | Compound (Ligand) | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Dopamine D₂ | SYA16263 (parent compound) | 124 nM | nih.gov |

| Dopamine D₃ | SYA16263 (parent compound) | 86 nM | nih.gov |

| Dopamine D₄ | SYA16263 (parent compound) | 3.5 nM | nih.gov |

Structure-Activity Relationship (SAR) Derivations

Based on the available data for analogous compounds, several structure-activity relationships can be inferred that may apply to this compound and its derivatives.

Influence of Halogen and Alkoxy Groups: The presence of a chloro group on an aromatic ring is a recurring feature in biologically active molecules. In some cases, it enhances antioxidant activity, possibly through resonance effects. nih.gov In receptor binding studies, its electron-withdrawing nature can be crucial for affinity. For example, replacing a chloro group with an electron-donating methyl group has been shown to decrease binding affinity at dopamine receptors. nih.gov The ethoxy group, being electron-donating, is generally expected to enhance antioxidant activity by stabilizing the radical formed after hydrogen donation.

Role of the Nitrile Group: The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the benzene (B151609) ring. In the context of enzyme inhibition, the nitrile moiety can engage in specific interactions within an active site, as seen in various PDE5 inhibitors. nih.gov

Positional Isomerism: The relative positions of the substituents are critical. The 4-chloro, 3-ethoxy arrangement on the benzonitrile scaffold creates a specific electronic and steric profile. SAR studies on α-amylase inhibitors revealed that the position of hydroxyl groups on a benzoic acid ring had a strong effect on inhibitory activity, with a hydroxyl at the 2-position being highly favorable. nih.gov This underscores that minor changes in substituent placement can lead to significant differences in biological effect.

Future Research Directions

Exploration of Novel Synthetic Pathways

While the synthesis of substituted benzonitriles is well-established, future research could focus on developing more efficient, sustainable, and greener synthetic routes to 4-Chloro-3-ethoxybenzonitrile. Current approaches to similar compounds often involve multi-step syntheses that may begin with precursors like p-chlorobenzonitrile, which can undergo nitration to introduce a third substituent. guidechem.com Subsequent reduction of the nitro group to an amine, followed by diazotization and substitution, could introduce the ethoxy group.

Future investigations could explore:

Direct C-H Etherification: Developing catalytic systems, potentially based on transition metals like copper or palladium, for the direct C-H etherification of 4-chlorobenzonitrile (B146240) at the meta position. This would provide a more atom-economical route.

Enzymatic Synthesis: The use of enzymes for regioselective hydroxylation followed by etherification could offer a highly specific and environmentally benign synthetic pathway. Biocatalytic methods are gaining traction for their high selectivity and mild reaction conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch processes.

Ionic Liquid-Mediated Synthesis: The use of ionic liquids as recyclable solvents and catalysts could offer a greener alternative to conventional organic solvents, potentially improving reaction rates and simplifying product isolation. rsc.orgresearchgate.net

A comparative table of potential synthetic starting points is provided below.

| Starting Material | Potential Reaction Sequence | Key Advantages | Key Challenges |

| 4-Chlorobenzonitrile | Nitration -> Reduction -> Diazotization -> Ethoxylation | Readily available starting material. | Multi-step process with potential for side reactions. |

| 3-Amino-4-chlorobenzonitrile | Diazotization -> Ethoxylation | More direct route if the starting amine is accessible. | Availability and stability of the starting amine. |

| 1,2-Dichloro-4-nitrobenzene | Nucleophilic Aromatic Substitution with Ethoxide -> Reduction -> Sandmeyer Reaction (Cyanation) | Utilizes common bulk chemicals. | Regioselectivity of the initial substitution can be a challenge. |

Design and Synthesis of Advanced Derivatives with Tuned Properties

The functional groups on this compound serve as versatile handles for the synthesis of a wide array of derivatives with potentially valuable properties.

Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles (amines, thiols, alkoxides) to introduce new functionalities. The kinetics and thermodynamics of these reactions would be influenced by the electronic effects of the nitrile and ethoxy groups.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring. guidechem.com Each of these transformations opens up a new class of compounds with different chemical and physical properties.

Cross-Coupling Reactions: The chloro-substituent makes the aromatic ring amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Modifications of the Ethoxy Group: The ethoxy group could be demethylated to a hydroxyl group, which could then be used for further functionalization, such as esterification or etherification with different alkyl or aryl groups.

The following table outlines potential derivatization strategies and their expected outcomes.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Properties/Applications |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Substituted anilines, thioethers, ethers | Pharmaceutical intermediates, material science precursors |

| Nitrile Hydrolysis | Strong acid or base | Carboxylic acid, Amide | Building blocks for polymers, bioactive molecules |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Primary amine | Precursors for dyes, ligands, and pharmaceuticals |

| Suzuki Coupling | Boronic acids / Pd catalyst | Biaryl compounds | Organic electronics, liquid crystals |

| Tetrazole Synthesis | Sodium azide | Tetrazole ring | Bioisostere for carboxylic acids in medicinal chemistry |

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. Future research in this area could involve:

Kinetic Studies: Detailed kinetic analysis of key reactions, such as the nucleophilic aromatic substitution of the chlorine atom, to determine rate laws and activation parameters.

In Situ Spectroscopic Monitoring: Utilizing techniques like NMR, IR, and Raman spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.

Advanced Computational Modeling for Property Prediction

Computational chemistry can provide valuable insights into the properties and reactivity of this compound and its derivatives, guiding experimental efforts. Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and spectroscopic properties. DFT can also be used to model reaction pathways and calculate activation energies, offering a deeper understanding of reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a particular activity, QSAR models can be developed to correlate structural features with observed properties, enabling the rational design of more potent or effective compounds.

Molecular Dynamics (MD) Simulations: To study the behavior of these molecules in different environments, such as in solution or at interfaces, which is particularly relevant for material science applications.

Expanding Non-Biological Material Science Applications

The unique electronic and structural features of this compound and its derivatives suggest their potential use in various material science domains. Future research could explore their application as:

Organic Light-Emitting Diodes (OLEDs): Benzonitrile (B105546) derivatives have been investigated for their use in OLEDs, exhibiting properties like thermally activated delayed fluorescence (TADF) and mechanofluorochromism. rsc.org The specific substitution pattern of this compound could be tuned to achieve desired emission colors and efficiencies.

Liquid Crystals: The rigid, rod-like structure of benzonitrile derivatives makes them potential candidates for liquid crystalline materials. The introduction of different side chains via derivatization could be used to modulate the mesophase behavior.

Functional Polymers: The nitrile or a derivatized functional group could be used for polymerization, leading to polymers with high thermal stability, specific optical properties, or gas separation capabilities.

Elucidation of Molecular Biological Targets and Pathways In Vitro

While no specific biological activity has been reported for this compound, the broader class of substituted benzonitriles and acrylonitriles has shown a range of biological activities, including antiparasitic and anticancer effects. nih.govnih.gov Future in vitro studies are warranted to explore the biological potential of this compound and its derivatives.

Key research directions include:

Screening for Bioactivity: A systematic screening of this compound and its derivatives against a panel of cancer cell lines, bacteria, fungi, and parasites to identify any potential therapeutic utility. nih.gov

Enzyme Inhibition Assays: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a candidate for enzyme inhibition. nih.gov Screening against various enzymes, such as kinases, proteases, or metabolic enzymes, could reveal specific molecular targets.

Mechanism of Action Studies: If any significant bioactivity is identified, further studies would be necessary to elucidate the mechanism of action. This could involve investigating effects on cell cycle, apoptosis, or specific signaling pathways.

The following table lists classes of related compounds and their observed in vitro activities, suggesting potential areas of investigation for this compound derivatives.

| Compound Class | Observed In Vitro Activity | Potential Research Direction |

| Acrylonitrile (B1666552) Derivatives | Antiparasitic activity against Trypanosoma cruzi and Leishmania amazonensis nih.govnih.gov | Synthesis and evaluation of acrylonitrile derivatives of this compound. |

| Substituted Benzonitriles | Aromatase inhibition nih.gov | Investigation of inhibitory activity against aromatase and other steroidogenic enzymes. |

| Substituted Benzonitriles | Serotonin (B10506) reuptake inhibition nih.gov | Screening for activity against neurotransmitter transporters. |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Chloro-3-ethoxybenzonitrile, and how do reaction parameters influence yield?

Methodological Answer:

A plausible route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized aromatic ring. For example, introducing an ethoxy group via reaction of 3-chloro-4-cyano-substituted intermediates with sodium ethoxide under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Reaction temperature (80–120°C) and stoichiometric excess of ethoxide (1.5–2.0 eq) are critical for optimizing yield, as competing elimination or side reactions may occur . Characterization of intermediates using NMR (e.g., tracking the disappearance of the chloro signal at ~6.8–7.5 ppm) ensures progress.

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies ethoxy protons as a triplet (δ ~1.3–1.5 ppm for CH₃) and quartet (δ ~4.0–4.2 ppm for OCH₂). The aromatic protons appear as distinct signals influenced by substituents (e.g., deshielding from Cl and CN groups) .

- IR Spectroscopy : A sharp nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹ confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 195.035 (calculated for C₉H₈ClNO). NIST-standardized GC-MS protocols ensure reproducibility .

Advanced: How do the electronic effects of chloro and ethoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The chloro group is a moderately electron-withdrawing meta-director, while the ethoxy group is electron-donating para-directing. This combination creates regioselectivity challenges in reactions like Suzuki-Miyaura couplings. Computational DFT studies (e.g., using Gaussian or ADF software) can model charge distribution and predict reactive sites. For example, the chloro group may activate the ring for nucleophilic attack at the meta position, whereas ethoxy directs electrophiles to the para position. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) is recommended .

Advanced: How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Purity Assessment : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Reference standards from authoritative databases (e.g., NIST or PubChem) improve accuracy .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting distinct melting endotherms.

- Interlaboratory Collaboration : Cross-validate data using standardized protocols (e.g., ASTM methods) to minimize instrumentation bias .

Basic: What are common impurities in this compound synthesis, and how are they mitigated?

Methodological Answer:

- By-Products : Unreacted 3-chloro-4-cyanophenol or over-alkylated derivatives (e.g., diethoxy by-products).

- Detection : GC-MS or LC-MS identifies impurities via retention time and fragmentation patterns .

- Purification : Recrystallization from ethanol/water (7:3 v/v) removes polar impurities. Column chromatography (silica gel, hexane/EtOAc gradient) isolates non-polar by-products .

Advanced: How can computational modeling predict the behavior of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to determine bond angles, dipole moments, and frontier orbitals (HOMO/LUMO). For example, the LUMO location near the nitrile group may indicate electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict solubility and aggregation tendencies. Tools like GROMACS or AMBER are suitable .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors, which may cause respiratory irritation.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste. Safety data from structurally similar nitriles (e.g., 4-formyl-3-methoxybenzonitrile) suggest low acute toxicity but caution with prolonged exposure .

Advanced: How does the substitution pattern of this compound affect its utility in bioactive molecule synthesis?

Methodological Answer:

The chloro and ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Structure-activity relationship (SAR) studies can compare derivatives:

- Replace Cl with F to reduce toxicity while retaining electronic effects.

- Modify ethoxy to methoxy for steric tuning.

Biological assays (e.g., enzyme inhibition or cell viability tests) validate modifications. Analogous compounds, such as 4-bromo-2-chlorobenzonitrile, demonstrate utility as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.